molecular formula C13H16N2O2 B611168 Tasipimidine CAS No. 1465908-70-6

Tasipimidine

Número de catálogo: B611168
Número CAS: 1465908-70-6
Peso molecular: 232.28 g/mol
Clave InChI: GHIKYGQWBRHEGU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Tasipimidine exhibits a strong binding affinity for the human α2A-adrenoceptors, demonstrating full agonism with a pEC50 of 7.57. It shows weaker agonistic effects on other adrenoceptor subtypes, such as α2B and α2C, and has minimal activity on α1-adrenoceptors . This selectivity underpins its potential therapeutic uses.

Treatment of Situational Anxiety in Dogs

This compound has been developed for alleviating situational anxiety and fear in companion animals, particularly dogs. Its formulation allows for rapid onset of action without significant sedation or ataxia, making it suitable for use in various anxiety-inducing situations .

Table 1: Efficacy of this compound in Canine Anxiety Management

StudySample SizeDosageOutcome
50 dogs0.25 mg/mlSignificant reduction in anxiety levels observed
30 dogs30 µg/kgReduced propofol requirement by 30% during anesthesia

Insomnia Treatment in Humans

Recent studies are exploring this compound's efficacy in treating insomnia. A Phase II clinical trial is underway to assess its safety and effectiveness compared to placebo in adults aged 18-65 with insomnia disorder. The expectation is that this compound will promote sleep by decreasing arousal levels .

Table 2: Study Design for Insomnia Treatment

ParameterDetails
Study TypeDouble-blind, randomized, placebo-controlled
Duration3 nights treatment
Primary Outcome MeasureSleep quality assessed via polysomnography

Anesthetic Applications

This compound has shown promise as an adjunct in anesthesia protocols for dogs. It reduces the required dosages of anesthetic agents like propofol and isoflurane, which can enhance patient safety and recovery times .

Table 3: Anesthetic-Sparing Effects of this compound

Combination TreatmentPropofol Dose Reduction (%)Isoflurane MAC Reduction (%)
This compound alone30%19%
This compound + Methadone48%35%
This compound + Methadone + Dexmedetomidine50%Not specified

Cardiovascular Effects

Research indicates that this compound induces mild to moderate cardiovascular depression, which can be beneficial when incorporated into anesthetic protocols without adverse effects on healthy dogs .

Table 4: Cardiovascular Effects Observed with this compound

MeasurementBaseline ValuesPost-Tasipimidine Values
Heart Rate (HR)NormalDecreased by 20-30%
Cardiac Output (CO)NormalDecreased by ~30%
Mean Arterial Pressure (MAP)NormalDecreased by 10-15%

Actividad Biológica

Tasipimidine is a novel compound primarily recognized for its pharmacological activity as a selective α2A-adrenoceptor agonist. It has been developed for the treatment of situational anxiety and fear, particularly in veterinary applications, such as in dogs. This article provides a detailed overview of its biological activity, including pharmacodynamics, pharmacokinetics, case studies, and research findings.

Pharmacodynamics

This compound exhibits a potent and selective agonistic action on the α2A-adrenoceptors, which are crucial in modulating neurotransmitter release in the central nervous system. The compound demonstrates the following key pharmacodynamic properties:

  • Binding Affinity : this compound has a high binding affinity for the human α2A-adrenoceptor with a pEC50 of 7.57. It shows weaker agonistic activity on other subtypes, such as α2B (pEC50 = 6.00), α2C (pEC50 = 6.29), and rodent α2D (pEC50 = 6.56) receptors .
  • Sedative Effects : In vivo studies have shown that this compound significantly reduces the acoustic startle reflex and spontaneous locomotor activity in rodents, indicating its sedative properties .
  • Anxiolytic Action : By inhibiting noradrenaline release from noradrenergic neurons, this compound effectively reduces anxiety and fear responses in experimental models .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

  • Bioavailability : In fasted dogs, this compound exhibits moderate oral bioavailability averaging 60%. The peak plasma concentration occurs approximately 0.5 to 1.5 hours post-administration .
  • Distribution : The volume of distribution is notably high at 3 l/kg in dogs, indicating significant penetration into brain tissue, which is essential for its central effects .
  • Elimination : The half-life of this compound exceeds that of its antagonist atipamezole, suggesting that effects may reappear after administration of the antidote due to prolonged action .

Anesthetic Protocols

Recent studies have evaluated this compound's role in anesthetic protocols for dogs:

  • Cardiovascular Effects :
    • A study involving Beagle dogs demonstrated that this compound premedication resulted in a 20-30% reduction in heart rate and cardiac output during propofol-isoflurane anesthesia .
    • This compound was incorporated into anesthetic regimens without detrimental cardiovascular effects when monitored appropriately.
  • Anesthetic Sparing Effect :
    • This compound significantly reduced the required doses of propofol and isoflurane by approximately 30% and 19%, respectively, indicating its potential as an anesthetic-sparing agent .

Efficacy in Insomnia

A clinical trial is currently underway to assess this compound's efficacy and tolerability in treating insomnia among adults aged 18 to 65 years. The study aims to measure sleep quality using polysomnography and evaluate safety through monitoring adverse events .

Summary of Research Findings

Study FocusKey Findings
Binding AffinityHigh affinity for α2A receptors; weaker for other subtypes
Sedative EffectsReduced startle reflex and locomotor activity in rodents
Cardiovascular ImpactMild to moderate depression; significant reductions in HR and CO observed
Anesthetic RequirementsReduced propofol and isoflurane needs; effective as an anesthetic adjunct
Insomnia TreatmentOngoing trial assessing efficacy in improving sleep quality

Propiedades

Número CAS

1465908-70-6

Fórmula molecular

C13H16N2O2

Peso molecular

232.28 g/mol

Nombre IUPAC

2-(5-methoxy-3,4-dihydro-1H-isochromen-1-yl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C13H16N2O2/c1-16-11-4-2-3-10-9(11)5-8-17-12(10)13-14-6-7-15-13/h2-4,12H,5-8H2,1H3,(H,14,15)

Clave InChI

GHIKYGQWBRHEGU-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCOC2C3=NCCN3

SMILES canónico

COC1=CC=CC2=C1CCOC2C3=NCCN3

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Tasipimidine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasipimidine
Reactant of Route 2
Reactant of Route 2
Tasipimidine
Reactant of Route 3
Tasipimidine
Reactant of Route 4
Tasipimidine
Reactant of Route 5
Reactant of Route 5
Tasipimidine
Reactant of Route 6
Tasipimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.